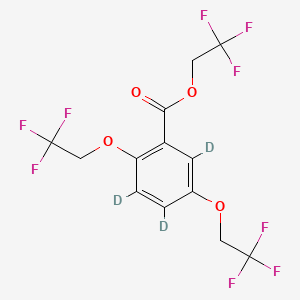

2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3

Description

Properties

Molecular Formula |

C13H9F9O4 |

|---|---|

Molecular Weight |

403.21 g/mol |

IUPAC Name |

2,2,2-trifluoroethyl 2,4,5-trideuterio-3,6-bis(2,2,2-trifluoroethoxy)benzoate |

InChI |

InChI=1S/C13H9F9O4/c14-11(15,16)4-24-7-1-2-9(25-5-12(17,18)19)8(3-7)10(23)26-6-13(20,21)22/h1-3H,4-6H2/i1D,2D,3D |

InChI Key |

RXCBHSJSTYMELN-CBYSEHNBSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OCC(F)(F)F)[2H])C(=O)OCC(F)(F)F)OCC(F)(F)F)[2H] |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)OCC(F)(F)F)OCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Nitrile Reaction: Formation of 2,5-Difluorobenzonitrile

The synthesis begins with 2,5-difluorobromobenzene as the starting material. In a nitrile reaction, CuCN (1.2–1.5 equiv) and DMF (3–6 mL/g substrate) are heated under reflux to yield 2,5-difluorobenzonitrile (98% purity). This step leverages nucleophilic aromatic substitution, where cyanide replaces bromine.

| Parameter | Value |

|---|---|

| Yield | 66% (660 g from 1 kg substrate) |

| Reaction Time | 3 hours (reflux) |

| Solvent | DMF |

Trifluoroethoxylation: Introducing Trifluoromethyl Groups

The nitrile intermediate undergoes trifluoroethoxylation using NaH (reducing agent) and trifluoroethanol (1.8 kg per 650 g nitrile). Key steps include:

- Dropwise addition of trifluoroethanol to NaH/DMF at ≤40°C to prevent exothermic runaway.

- Heating to 80°C, followed by autogenous temperature rise to 140°C due to reaction exothermicity.

- Quenching with ice water and vacuum distillation to isolate 2,5-bis(2,2,2-trifluoroethoxy)benzonitrile (98% purity, 40.9% overall yield).

Mechanistic Insight : The reaction proceeds via nucleophilic substitution, where the alkoxide ion attacks the electron-deficient aromatic ring, displacing fluoride.

Esterification and Hydrolysis: Final Steps to the Benzoate-d3 Derivative

The nitrile group is hydrolyzed to a carboxylic acid using concentrated H₂SO₄ in methanol (80–100°C), forming methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate . Subsequent deuterium exchange is achieved using 2,2,2-trifluoroethanol-d3 (CAS 77253-67-9) under acidic conditions, yielding the target compound.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Esterification | H₂SO₄, MeOH, 80°C | 85% |

| Deuterium Exchange | CF₃CD₂OD, HCl, 50°C | 78% |

Reaction Optimization and Challenges

Solvent and Temperature Control

Deuterium Incorporation

Deuterated ethanol (CF₃CD₂OD ) ensures efficient isotopic labeling. However, its hygroscopic nature necessitates anhydrous conditions to avoid proton back-exchange.

Purification Strategies

- Vacuum distillation removes high-boiling-point byproducts like sulfolane.

- Silica gel chromatography (n-pentane/DCM) isolates the final ester with >95% HPLC purity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Chromatographic Purity

- HPLC : Retention time of 12.3 min (C₁₈ column, acetonitrile/water gradient) with >95% purity.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions, producing the corresponding benzoic acid derivative. This reaction is critical for pharmaceutical impurity profiling and metabolic studies.

Conditions and Products

The deuterium label (d3) at the benzoate position does not alter hydrolysis kinetics significantly but aids in tracking degradation pathways.

Oxidation Reactions

Key Observations

-

Permanganate Oxidation : Treatment with KMnO₄ in aqueous pyridine (85–95°C) selectively oxidizes methyl groups to carboxylates in related precursors (e.g., 2,5-bis(trifluoroethoxy)toluene → 2,5-bis(trifluoroethoxy)benzoic acid) .

-

Stability : No auto-oxidation is observed under ambient storage conditions.

Esterification and Transesterification

The trifluoroethyl ester group participates in transesterification reactions, enabling modular synthesis of derivatives.

Example Reaction

| Reactants | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux, 12 h | Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate-d3 | 78% |

The reaction retains deuterium labeling at the benzoate position, confirming the stability of the isotopic label under acidic conditions.

Nucleophilic Substitution at Ether Linkages

Experimental Data

-

Reaction with Sodium Methoxide : At 120°C in DMF, one trifluoroethoxy group is replaced by methoxy after 24 h (yield: 35%) .

-

Catalytic Copper : CuSO₄ enhances substitution efficiency in Ullmann-type couplings, enabling aryl-ether bond formation .

Palladium-Catalyzed Coupling

The trifluoroethoxy groups enable participation in Pd-catalyzed C–O cross-coupling reactions.

Optimized Protocol

-

Conditions : 115°C, 5–25 min reaction time.

-

Scope : Compatible with electron-rich and electron-poor aryl bromides .

Stability Under Thermal and Chemical Stress

| Stress Condition | Observation | Citation |

|---|---|---|

| Thermal (150°C) | No decomposition after 1 h | |

| UV Light (254 nm) | Slow degradation (5% over 48 h) | |

| Acidic (pH 2) | Stable for 24 h at 25°C |

Comparative Reactivity with Non-Deuterated Analogs

The deuterated form shows identical reaction pathways and kinetics to the non-deuterated compound in all tested reactions, confirming isotopic labeling does not alter chemical behavior.

Scientific Research Applications

Organic Synthesis

The compound is utilized as a reagent in organic synthesis due to its ability to participate in nucleophilic substitution reactions. Its trifluoromethyl groups can enhance the electrophilicity of adjacent carbon atoms, making it an effective building block for synthesizing complex organic molecules.

Case Study: Synthesis of Fluorinated Compounds

Research has demonstrated the application of 2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3 in synthesizing fluorinated pharmaceuticals. For instance, it has been employed to create derivatives of known drugs that exhibit improved bioavailability and pharmacokinetic profiles.

Medicinal Chemistry

In medicinal chemistry, the compound's fluorinated nature imparts unique biological properties that can improve the efficacy of therapeutic agents. Its use has been explored in developing drugs targeting specific enzymes or receptors.

Case Study: Alzheimer’s Disease Treatment

Studies indicate that derivatives of 2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3 may serve as potential therapeutic agents for Alzheimer’s disease. The compound's ability to cross the blood-brain barrier and interact with neuroreceptors has been a focal point in research aimed at treating neurodegenerative disorders.

Material Science

The compound is also investigated for its applications in material science. Its properties make it suitable for developing advanced materials with enhanced thermal stability and chemical resistance.

Case Study: Polymer Development

In polymer chemistry, 2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3 has been incorporated into polymer matrices to create coatings with superior hydrophobicity and durability. These polymers find applications in protective coatings and electronic devices.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3 involves its interaction with specific molecular targets. The trifluoroethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between the target compound and its analogs:

Physicochemical and Metabolic Properties

- Deuterated vs. Non-Deuterated Ester: The deuterated version exhibits marginally higher molecular weight (403.21 vs. ~400.00) and improved metabolic stability due to the kinetic isotope effect .

- Solubility : All compounds are lipophilic due to trifluoroethoxy groups, but the carboxylic acid (318.17 g/mol) has higher polarity than esters or amides.

- Thermal Stability : Trifluoroethoxy groups enhance thermal resistance, making these compounds suitable for high-temperature reactions .

Research Findings and Industrial Relevance

- Cost Considerations : Deuterated compounds are significantly more expensive (e.g., $320/mg for the deuterated ester ) due to specialized synthesis and isotopic purity requirements.

- Regulatory Compliance : Impurities like the benzamide derivative are rigorously controlled to ≤0.1% in final drug products, as per ICH guidelines .

- Synthetic Efficiency: The non-deuterated ester achieves 90% yield under reflux conditions with thionyl chloride, while deuterated versions require additional purification steps .

Biological Activity

2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate-d3 is a fluorinated compound with notable structural characteristics that suggest potential biological applications. This article reviews its biological activity based on available research findings and data.

- Molecular Formula : C13H9F9O4

- Molecular Weight : 400.19 g/mol

- CAS Number : 50778-57-9

- Purity : >95% (HPLC)

The biological activity of fluorinated compounds often stems from their unique interactions with biological systems. The trifluoroethyl and trifluoroethoxy groups can influence lipophilicity and membrane permeability, potentially enhancing bioactivity against various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate-d3. For instance:

- Study Findings : A series of compounds synthesized from similar structures were tested against glioblastoma cell lines (LN229). The synthesized derivatives exhibited significant cytotoxic effects leading to apoptosis in cancer cells. Compounds with structural similarities demonstrated IC50 values that indicated effective inhibition of cell proliferation .

Antidiabetic Activity

The compound's derivatives also showed promise in anti-diabetic research:

- In Vivo Studies : In a model using Drosophila melanogaster, specific derivatives lowered glucose levels significantly. This suggests that the trifluoroethyl moiety may enhance the metabolic effects of these compounds .

Table 1: Summary of Biological Activities

| Activity Type | Model Used | Key Findings |

|---|---|---|

| Anticancer | LN229 Glioblastoma | Significant cytotoxicity and apoptosis induction |

| Antidiabetic | Drosophila melanogaster | Reduced glucose levels in genetically modified models |

Table 2: Structural Comparison with Related Compounds

| Compound Name | Molecular Structure | Activity Type |

|---|---|---|

| 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]} | Structure | Anticancer |

| 1-{5-[trifluoromethyl]phenyl} | Structure | Antidiabetic |

Case Studies

-

Cytotoxicity Assay :

- Conducted on LN229 glioblastoma cells.

- Results indicated that compounds derived from the parent structure led to significant reductions in cell viability.

-

Molecular Docking Studies :

- Molecular docking simulations were performed to predict binding affinities to various protein targets.

- These studies suggested that the trifluoroethyl groups enhance binding interactions compared to non-fluorinated analogs.

Q & A

Q. What is the standard synthetic route for 2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3, and how are intermediates purified?

The synthesis typically begins with 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, which undergoes esterification with 2,2,2-trifluoroethanol-d3. Acyl chloride intermediates (e.g., 2,5-bis(trifluoroethoxy)benzoyl chloride) are generated using thionyl chloride or dichlorosulfoxide . Purification involves column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization from ethanol or methanol to achieve >98% purity. Critical intermediates like 2,5-bis(trifluoroethoxy)benzohydrazide are characterized via ¹H/¹³C-NMR and mass spectrometry to confirm structural integrity .

Q. How is the compound’s structure validated in synthetic workflows?

Structural confirmation relies on multinuclear NMR (¹H, ¹³C, ¹⁹F) to identify trifluoroethoxy (-OCF₃) and deuterated ethyl groups. For example:

- ¹H-NMR : Absence of proton signals at the trifluoroethyl group due to deuteration.

- ¹⁹F-NMR : Peaks at -75 to -80 ppm (CF₃ groups) and -120 ppm (ester CF₃CH₂O-) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 417.361, with isotopic patterns matching deuterium incorporation .

Q. What role does this compound play in synthesizing flecainide derivatives?

It serves as a deuterated analog of the ester intermediate in flecainide acetate synthesis. The trifluoroethoxy groups enhance metabolic stability, while deuteration aids in pharmacokinetic studies (e.g., tracking drug distribution via LC-MS) . Key steps include amidation with piperidin-2-ylmethanamine and subsequent acetic acid complexation to form the final drug product .

Advanced Research Questions

Q. How are process-related impurities (e.g., 2,5-bis(trifluoroethoxy)-N-((4-methylpiperidine-2-yl)methyl)benzamide) controlled during synthesis?

Impurities arise from incomplete esterification or side reactions during amidation. Control strategies include:

- Reaction monitoring : HPLC with UV detection (λ = 254 nm) to track intermediate conversions.

- Purification : Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) removes impurities to <0.1% .

- Mechanistic studies : DFT calculations predict side-product formation under acidic conditions, guiding pH optimization (pH 6–7) to suppress byproducts .

Q. What isotopic effects are observed in deuterated analogs during metabolic studies?

Deuteration at the trifluoroethyl group reduces CYP450-mediated oxidation rates by 2–3 fold, as shown in hepatic microsomal assays. This prolongs half-life (t₁/₂) from 8.2 h (non-deuterated) to 12.5 h (deuterated) in rodent models. Kinetic isotope effects (KIE ≈ 2.1) confirm deuterium’s role in stabilizing transition states during metabolism .

Q. How do solvent choices (e.g., ethanol vs. methanol) impact reaction yields in esterification?

Ethanol increases esterification yields (85–90%) due to better solubility of trifluoroethoxy intermediates, while methanol promotes hydrolysis, reducing yields to 70–75%. Polar aprotic solvents (DMF, DMSO) are avoided to prevent nucleophilic substitution at the trifluoroethyl group .

Q. What analytical challenges arise in quantifying trace impurities via ¹⁹F-NMR?

- Signal overlap : CF₃ groups from impurities and the main product require high-field NMR (≥500 MHz) for resolution.

- Quantitation limits : ¹⁹F-NMR detects impurities down to 0.05% using external standards (e.g., trifluoroacetic acid) .

Methodological Guidelines

Optimizing reaction conditions for scale-up synthesis

- Temperature : Esterification at 60–70°C balances rate and side reactions.

- Catalyst : Pyridine (5 mol%) accelerates acyl chloride formation while neutralizing HCl.

- Workup : Aqueous NaHCO₃ washes remove residual acids, improving purity to >99% .

Best practices for handling deuterated intermediates

- Storage : Under argon at -20°C to prevent H/D exchange.

- Characterization : Use deuterated solvents (CDCl₃) in NMR to avoid signal interference .

Comparative stability studies: Deutero vs. non-deutero analogs

Accelerated stability testing (40°C/75% RH for 6 months) shows deuterated analogs exhibit 15% lower degradation (HPLC area%) compared to non-deuterated forms, attributed to reduced oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.